(4,6-Dichloro-5-methoxy-1,3-phenylene)diboronic acid pinacol ester
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Overview
Description
The compound “(4,6-Dichloro-5-methoxy-1,3-phenylene)diboronic acid pinacol ester” is a type of pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are usually bench stable, easy to purify, and often commercially available .
Chemical Reactions Analysis
Pinacol boronic esters can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . Protodeboronation of pinacol boronic esters has been achieved using a radical approach . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Scientific Research Applications
Chemical Degradation of Polymers
Research efforts have developed pathways for the degradation of polymer wastes, such as polyurethanes, polycarbonates, and polyamides, using esters of H-phosphonic and phosphoric acids. This degradation introduces fire retardant properties into the recovered molecules, which can be reapplied in the preparation of rigid polyurethane foams and other materials (Mitova et al., 2013).
Alkoxycarbonylation of Phytogenic Substrates
The alkoxycarbonylation process, using palladium catalysts on unsaturated phytogenic substrates, has been explored for producing ester products. This method offers a sustainable approach to chemical production, highlighting the use of alternative feedstocks and the potential for creating advanced polymers (Sevostyanova & Batashev, 2023).
Electrochemical Biosensors Based on Phenylboronic Acid
Recent progress in the development of electrochemical biosensors utilizing phenylboronic acid (PBA) and its derivatives has been reviewed. These biosensors selectively bind 1,2- and 1,3-diols to detect glucose, glycoproteins, and other compounds, showing promise for monitoring health conditions like diabetes (Anzai, 2016).
Phthalic Acid Esters: Natural Sources and Biological Activities
Phthalic acid esters (PAEs) are commonly used as plasticizers and additives, but they also occur naturally in various plants, algae, and microorganisms. These natural occurrences and the biological activities of PAEs, including their potential allelopathic, antimicrobial, and insecticidal effects, suggest they play a role in environmental and biological processes (Huang et al., 2021).
Synthesis and Applications of Phosphonic Acid
The synthesis and diverse applications of phosphonic acid, including its bioactive properties, use in bone targeting, and the design of materials, highlight the versatility of this compound in various research and industrial fields (Sevrain et al., 2017).
Mechanism of Action
Mode of Action
Compounds with similar structures, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, have been used for borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This suggests that 2,2’-(4,6-Dichloro-5-methoxy-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) may interact with its targets in a similar manner.
Future Directions
The future directions for research on “(4,6-Dichloro-5-methoxy-1,3-phenylene)diboronic acid pinacol ester” and similar compounds could include further exploration of their synthesis, properties, and potential applications in organic synthesis . In particular, the development of new methods for the protodeboronation of unactivated alkyl boronic esters could be a valuable area of research .
Properties
IUPAC Name |
2-[2,4-dichloro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28B2Cl2O5/c1-16(2)17(3,4)26-20(25-16)11-10-12(14(23)15(24-9)13(11)22)21-27-18(5,6)19(7,8)28-21/h10H,1-9H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZSIKCUEYRUDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2Cl)OC)Cl)B3OC(C(O3)(C)C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28B2Cl2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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